3-Fluoro-6-methyl-2-nitrophenol
CAS No.: 849353-45-3
Cat. No.: VC2946727
Molecular Formula: C7H6FNO3
Molecular Weight: 171.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 849353-45-3 |
---|---|
Molecular Formula | C7H6FNO3 |
Molecular Weight | 171.13 g/mol |
IUPAC Name | 3-fluoro-6-methyl-2-nitrophenol |
Standard InChI | InChI=1S/C7H6FNO3/c1-4-2-3-5(8)6(7(4)10)9(11)12/h2-3,10H,1H3 |
Standard InChI Key | HZJIRMXUCZVKRV-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C=C1)F)[N+](=O)[O-])O |
Canonical SMILES | CC1=C(C(=C(C=C1)F)[N+](=O)[O-])O |
3-Fluoro-6-methyl-2-nitrophenol is an organic compound with the chemical formula C₇H₆FNO₃ and a molecular weight of 171.13 g/mol. It contains a fluorine atom, a methyl group, and a nitro group attached to a phenolic structure. This compound is of interest in various fields due to its unique chemical properties and potential applications.
Hazard Information
3-Fluoro-6-methyl-2-nitrophenol is classified as a hazardous substance due to its potential toxicity. It is categorized under UN Class 6.1, indicating it is toxic if swallowed, in contact with skin, or if inhaled. The compound requires careful handling and storage to minimize risks.
-
Signal Word: Danger
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)
-
Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, P501 .
Hazard Information | Description |
---|---|
Signal Word | Danger |
Hazard Statements | H301, H311, H331 |
Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, P501 |
Synthesis and Applications
While specific synthesis methods for 3-Fluoro-6-methyl-2-nitrophenol are not detailed in the available literature, compounds with similar structures often involve nitration and fluorination reactions. The compound's applications could span various fields, including pharmaceuticals and materials science, due to its unique functional groups.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume